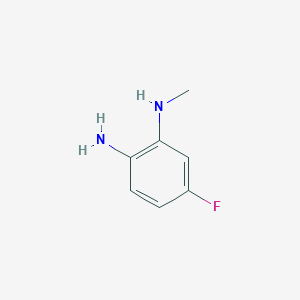

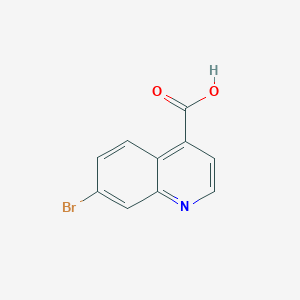

3-(2-Aminopyridin-4-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

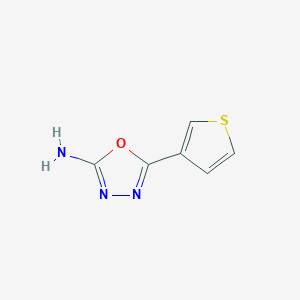

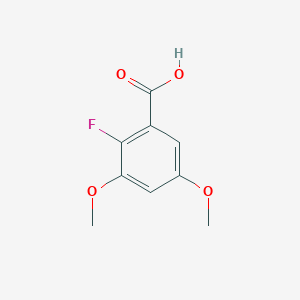

3-(2-Aminopyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

3-(2-Aminopyridin-4-yl)propanoic acid and its derivatives are utilized in various chemical synthesis processes. For instance, the reactivity of 2-aminopyridine with Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes leads to the formation of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions are catalyzed by acetic acid under reflux and microwave conditions, showcasing the versatility of 2-aminopyridine derivatives in synthesizing complex organic compounds (Asadi et al., 2021).

Material Science and Light Stabilization

In material science, derivatives of this compound are employed in the development of novel light stabilizers. For example, dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amine light stabilizer, demonstrates the application of these derivatives in enhancing the durability and stability of materials exposed to UV light. The synthesis involves Michael addition and transesterification reactions, highlighting the compound's potential in material science applications (Yi, 2008).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions derived from this compound analogs have been synthesized and studied as corrosion inhibitors for mild steel. These inhibitors show high efficiency in preventing corrosion, with one of the derivatives achieving an inhibition efficiency of 96.08% at low concentrations. This application is crucial in industrial settings where corrosion resistance is vital for maintaining the integrity of metal structures and components (Srivastava et al., 2017).

Fluorescence Derivatisation

Derivatives of this compound have been used in fluorescence derivatization of amino acids. These derivatives can be strongly fluorescent, making them suitable for biological assays where fluorescence tagging is required for visualization or quantification purposes. This application demonstrates the compound's utility in bioanalytical chemistry and diagnostics (Frade et al., 2007).

Ligand Synthesis for Metal Complexes

The Pfitzinger-type condensation involving 2-aminopyridine derivatives has been employed to synthesize ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful in metal complexation. These ligands are significant in the development of metal complexes for various applications, including catalysis, sensing, and materials science (Zong et al., 2008).

Wirkmechanismus

Target of Action

It has been found to have a high binding energy with the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

The compound interacts with its target, the enzyme α-glucosidase, through the formation of π-π T-shaped interactions between the amino acid residues TRP376 and PHE649 and the phenyl ring and the aminopyridone fragment

Pharmacokinetics

It is known that the compound, due to the presence of the carboxylic group, readily dissolves in alkaline aqueous solutions, forming water-soluble salts . This property could potentially enhance its bioavailability.

Biochemische Analyse

Biochemical Properties

3-(2-Aminopyridin-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are crucial for the compound’s role in facilitating the transfer of amino groups, which is essential for the synthesis and degradation of amino acids. Additionally, this compound can bind to specific proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby regulating the levels of specific amino acids in the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, such as cellular stress and apoptosis . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for amino acid metabolism. For example, it can be metabolized by aminotransferases, leading to the production of other amino acid derivatives . Additionally, the compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments . For instance, it has been shown to interact with amino acid transporters, facilitating its uptake into cells .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the cytoplasm and mitochondria, where it can influence metabolic processes and energy production .

Eigenschaften

IUPAC Name |

3-(2-aminopyridin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBXXLGUCNCWQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)